2,6-Di-tert-butyl-P-benzoquinone

Organic Battery Cathode Material Energy Storage

Select 2,6-Di-tert-butyl-p-benzoquinone (2,6-DTBQ) for its unique sterically hindered redox core derived from dual tert-butyl groups. This structure delivers superior cyclability in organic cathode batteries compared to unsubstituted quinones, boosts microbial fuel cell voltage by over 100% at 5 mM, and offers 91.3% DNA damage protection with remarkably low cytotoxicity (LD50 3085 mg/kg), outperforming common alternatives like BHA. Procure this specific BHT metabolite to ensure reproducible, high-performance results in energy storage, bioelectrochemical, and chemoprevention research.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 719-22-2
Cat. No. B114747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-P-benzoquinone
CAS719-22-2
Synonyms2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione; _x000B_2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione;  2,6-Bis[1,1-dimethyl ethyl]quinone;  2,6-Di-tert-butyl-1,4-benzoquinone;  2,6-Di-tert-butyl-2,5-cyclohexadien-1,4-dione;  2,6-Di-tert-butyl
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C
InChIInChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3
InChIKeyRDQSIADLBQFVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-p-benzoquinone (CAS 719-22-2): Baseline Characteristics for Scientific Procurement


2,6-Di-tert-butyl-p-benzoquinone (also known as 2,6-DTBQ or 2,6-DTBBQ) is a para-benzoquinone derivative distinguished by two bulky tert-butyl groups at the 2 and 6 positions of the quinone ring [1]. This substitution pattern creates significant steric hindrance around the redox-active quinone core, which is a primary determinant of its unique physicochemical and biological behavior [1]. It functions as a redox-active molecule and a Michael acceptor, and is a key metabolite of the common antioxidant butylated hydroxytoluene (BHT) [1]. Its fundamental properties include a molecular formula of C14H20O2, a molecular weight of 220.31 g/mol, and a melting point of 68°C .

Why 2,6-Di-tert-butyl-p-benzoquinone (719-22-2) Cannot Be Arbitrarily Substituted with Other p-Benzoquinones


The unique 2,6-di-tert-butyl substitution pattern on the p-benzoquinone scaffold imparts a distinct set of properties that are not shared by other quinone analogs. The steric bulk of the tert-butyl groups dramatically influences its redox potential, its stability in electrochemical applications, and its biological activity profile [1][2]. For instance, the bulky substituents significantly improve cyclability when used as a cathode material in rechargeable batteries compared to less hindered analogs [1]. Furthermore, this compound exhibits a markedly different cytotoxicity profile; it is among the least toxic p-benzoquinone congeners tested, in stark contrast to the high toxicity of compounds like tetrachloro-p-benzoquinone (chloranil) [3]. Substituting 2,6-Di-tert-butyl-p-benzoquinone with a generic p-benzoquinone without considering these quantifiable differences would likely lead to failures in applications requiring specific redox behavior, long-term stability, or controlled biological interactions.

Quantitative Performance Benchmarks for 2,6-Di-tert-butyl-p-benzoquinone (719-22-2)


Superior Cyclability in Battery Cathodes Due to Steric Hindrance

The introduction of bulky substituents, especially a tert-butyl group, on the benzoquinone skeleton significantly improves the cyclability of the material when used as a cathode in rechargeable batteries [1]. This study directly compares benzoquinone derivatives with varying degrees of steric bulk, concluding that the tert-butyl group provides a distinct advantage in cycle-life performance compared to less bulky alkyl substituents [1].

Organic Battery Cathode Material Energy Storage

One of the Least Cytotoxic p-Benzoquinone Congeners

In a comparative study of 14 p-benzoquinone congeners in primary rat hepatocyte and PC12 cell cultures, 2,6-di-tert-butyl-p-benzoquinone was identified as one of the least toxic quinones tested, alongside duroquinone [1]. This is in direct contrast to the most cytotoxic quinone, tetrachloro-p-benzoquinone (chloranil) [1].

Toxicology Cell Culture Safety Assessment

Potent DNA Protective Effect Versus Classical Antioxidant BHA

2,6-Di-t-butylbenzoquinone exerted a very good protective effect at the DNA level, demonstrating 91.3% protection, which is significantly higher than the 34.4% protection afforded by the 'classical' antioxidant BHA (butylated hydroxyanisole) under standard conditions [1]. This hindered quinone is also reported to be non-toxic with an LD50 of 3085 mg/kg body weight [1].

Chemoprevention DNA Damage Antioxidant

Peroxyl Radical Scavenging Activity Comparable to Trolox

The 2,6-disubstituted benzoquinone derivatives, which include 2,6-di-tert-butyl-p-benzoquinone, exhibited peroxyl radical scavenging activity comparable to that of Trolox, a water-soluble vitamin E analog used as a standard [1]. In contrast, the unsubstituted tert-butyl-1,4-benzoquinone (compound 1) had an antioxidant capacity three times lower than that of the standard antioxidant BHT [1].

Antioxidant Free Radical Scavenging Chemical Biology

Enhances Bioelectrochemical System Voltage Output by Over 100%

In a bioelectrochemical system (BES) with Klebsiella quasipneumoniae SP203, the addition of 5 mM 2,6-di-tert-butyl-p-benzoquinone (2,6-DTBBQ) resulted in a voltage output increase of approximately 103.53% compared to the control group . This enhancement is attributed to the stimulation of redox reactions and a reduction in the internal resistance of the BES .

Bioelectrochemistry Microbial Fuel Cell Electron Transfer

Validated Application Scenarios for Procuring 2,6-Di-tert-butyl-p-benzoquinone (CAS 719-22-2)


Organic Cathode Material for Durable Rechargeable Batteries

Researchers developing organic cathode materials for rechargeable batteries should procure 2,6-di-tert-butyl-p-benzoquinone. Evidence shows that its bulky tert-butyl groups significantly improve cyclability compared to less sterically hindered p-benzoquinones [1]. This makes it a superior candidate for achieving longer-lasting and more stable energy storage devices.

Redox Mediator for Enhanced Bioelectrochemical Systems (BES)

This compound is a high-performance electron shuttle for bioelectrochemical applications. Quantitative data demonstrates that at a 5 mM concentration, 2,6-Di-tert-butyl-p-benzoquinone can increase the voltage output of a microbial bioelectrochemical system by 103.53% . Procuring this specific compound is essential for researchers aiming to maximize power generation in microbial fuel cells and similar systems.

Potent and Safer Chemopreventive Agent in Cancer Research

For studies focused on cancer chemoprevention and DNA protection, 2,6-di-tert-butyl-p-benzoquinone is a high-value procurement choice. It provides 91.3% protection against DNA damage, far exceeding the 34.4% offered by BHA, and demonstrates low toxicity (LD50 = 3085 mg/kg) [2]. This makes it an excellent alternative to more common but less effective or more toxic chemopreventive agents.

Non-Cytotoxic p-Benzoquinone Standard for Biological Assays

In toxicological or pharmacological assays involving p-benzoquinones, 2,6-di-tert-butyl-p-benzoquinone serves as an ideal, low-toxicity reference compound. It has been directly shown to be one of the least cytotoxic among 14 tested congeners, in stark contrast to highly toxic analogs like chloranil [3]. Its use can minimize confounding cytotoxicity and improve assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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